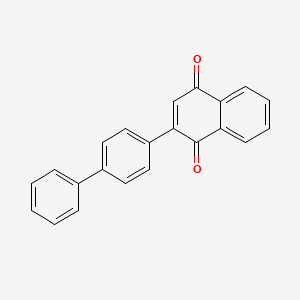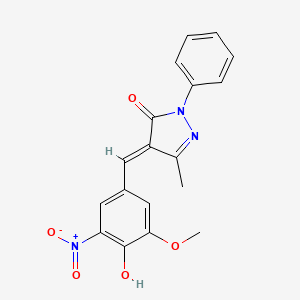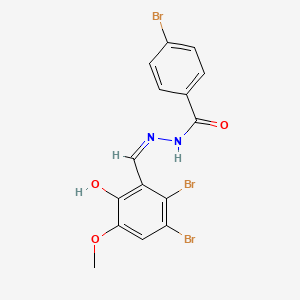![molecular formula C12H19NOS B6105993 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol, also known as TPE or TPE-OH, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TPE-OH is a derivative of the natural compound, thienorphine, which is a partial agonist of the mu-opioid receptor. TPE-OH has been found to have similar effects to thienorphine, but with lower potential for abuse and dependence.
Mécanisme D'action
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been found to act as a partial agonist of the mu-opioid receptor, similar to thienorphine. However, this compound-OH has a lower intrinsic activity than thienorphine, which may contribute to its lower potential for abuse and dependence. This compound-OH also has activity at other receptors, including the delta-opioid receptor and the serotonin transporter.
Biochemical and Physiological Effects
This compound-OH has been found to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, this compound-OH has a lower potential for abuse and dependence than other opioids, which may make it a safer alternative for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of opioid receptor function. However, this compound-OH also has limitations, including its low solubility in water and its potential for non-specific effects at high concentrations.
Orientations Futures
There are several future directions for research on 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH. One area of interest is its potential as a treatment for pain, as it has been found to have analgesic effects with lower potential for abuse and dependence than other opioids. Another area of interest is its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats. Additionally, further investigation of this compound-OH's mechanism of action and its effects on other physiological systems, such as the immune system, may provide new insights into its therapeutic potential.
Méthodes De Synthèse
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH can be synthesized through a multi-step process involving the reaction of thienylmethyl chloride with piperidine, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound-OH.
Applications De Recherche Scientifique
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been investigated for its potential therapeutic effects in various areas of research. One study found that this compound-OH has analgesic effects in mice, with a potency similar to that of morphine but with less potential for tolerance and dependence. Another study found that this compound-OH has anti-inflammatory effects in rats, reducing paw edema and leukocyte infiltration. This compound-OH has also been investigated for its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-4-12-3-1-2-6-13(12)9-11-5-8-15-10-11/h5,8,10,12,14H,1-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWYYODKMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)